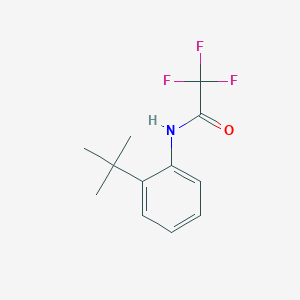
N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-Butyl-phenyl)-2,2,2-trifluoro-acetamide is an organic compound characterized by the presence of a tert-butyl group, a phenyl ring, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-Butyl-phenyl)-2,2,2-trifluoro-acetamide typically involves the reaction of 2-tert-butyl aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-tert-Butyl aniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{N-(2-tert-Butyl-phenyl)-2,2,2-trifluoro-acetamide} ]
Industrial Production Methods: In an industrial setting, the production of N-(2-tert-Butyl-phenyl)-2,2,2-trifluoro-acetamide may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-tert-Butyl-phenyl)-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring and tert-butyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
N-(2-tert-Butyl-phenyl)-2,2,2-trifluoro-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-tert-Butyl-phenyl)-2,2,2-trifluoro-acetamide exerts its effects involves interactions with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- N-(2-tert-Butyl-phenyl)-acetamide
- N-(2-tert-Butyl-phenyl)-2,2,2-trifluoroethanamide
Comparison: N-(2-tert-Butyl-phenyl)-2,2,2-trifluoro-acetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide, also known as N-tert-Butyl-2,2,2-trifluoroacetamide, is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
N-tert-Butyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of tert-butylamine with trifluoroacetic anhydride under anhydrous conditions. The general reaction can be summarized as follows:
This synthesis method allows for the production of the compound in high yield and purity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Inhibition of Acetylcholinesterase (AChE)
One significant area of research involves the compound's role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that derivatives like 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), closely related to N-tert-butyl-2,2,2-trifluoroacetamide, exhibit competitive inhibition of AChE. The mechanism involves the formation of a covalent bond with the active serine residue in the enzyme's active site, leading to prolonged inhibition and recovery of enzyme activity over time .
Antiviral Properties
Recent studies indicate that compounds containing the trifluoroacetamide moiety demonstrate antiviral properties. For instance, Nirmatrelvir (PF-07321332), a COVID-19 treatment candidate derived from similar structural frameworks, showcases potent inhibitory activity against the SARS-CoV-2 main protease. The trifluoromethyl group in these compounds enhances their binding affinity and stability within biological systems .
Antioxidant Activity
Research has also explored the antioxidant capabilities of phenolic compounds related to this compound. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Their effectiveness varies depending on structural modifications and environmental conditions .
Case Studies
- Inhibition Studies : A study demonstrated that TFK inhibited AChE with a Ki value indicating high potency. The kinetic analysis revealed a slow-binding mechanism that enhances its pharmacological efficacy over time .
- Antiviral Efficacy : In vitro studies on Nirmatrelvir showed an EC50 value of 74.5 nM against SARS-CoV-2, highlighting the potential of trifluoroacetamide derivatives in antiviral drug development .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)8-6-4-5-7-9(8)16-10(17)12(13,14)15/h4-7H,1-3H3,(H,16,17) |
InChI Key |
HJMUPSYCONSKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















